molecular formula C9H9N3O2 B038887 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione CAS No. 123855-79-8

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B038887
CAS No.: 123855-79-8
M. Wt: 191.19 g/mol
InChI Key: JQOJMOQTNUNYMT-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline family. The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 g/mol.

Preparation Methods

The synthesis of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione typically involves the alkylation of quinoxalines. One efficient method includes a one-pot reaction at room temperature using o-phenylenediamine and oxalic acid under solvent-free conditions . This green synthesis approach is advantageous due to its simplicity and environmental friendliness.

Chemical Reactions Analysis

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with the active site of d-amino acid oxidase (DAAO). The compound binds to the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving d-amino acids . This inhibition is crucial for its potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives such as:

The unique presence of the amino group in 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione makes it particularly valuable for specific enzymatic interactions and medicinal applications.

Properties

IUPAC Name

7-amino-4-methyl-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOJMOQTNUNYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599301
Record name 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123855-79-8
Record name 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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